

Technical Guide: Methyl 2-bromopropanoate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-bromopropanoate-d4*

Cat. No.: *B12401546*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromopropanoate-d4 is a deuterated derivative of methyl 2-bromopropanoate, a valuable building block in organic synthesis. Its isotopic labeling makes it particularly useful in mechanistic studies, as a tracer in metabolic research, and as an internal standard in mass spectrometry-based analyses. This technical guide provides an in-depth overview of its properties, synthesis, and key applications in research and drug development.

Chemical Identification and Properties

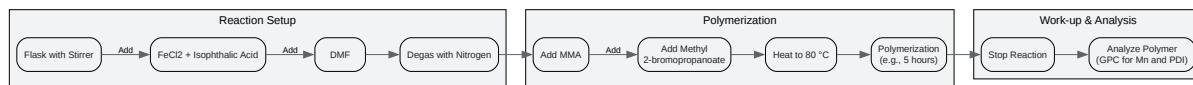
The key identification and physicochemical properties of **Methyl 2-bromopropanoate-d4** are summarized below. Data for the non-deuterated analogue, Methyl 2-bromopropanoate, are provided for comparison and as a reasonable approximation where deuterated-specific data is unavailable.

Property	Value (Methyl 2-bromopropanoate-d4)	Value (Methyl 2-bromopropanoate)
CAS Number	1398065-68-3	5445-17-0 [1]
Molecular Formula	C ₄ H ₃ D ₄ BrO ₂	C ₄ H ₇ BrO ₂ [1]
Molecular Weight	171.03 g/mol	167.00 g/mol [1]
Appearance	-	Clear, colorless to slightly yellow liquid [1]
Boiling Point	-	51 °C at 19 mmHg [2]
Density	-	1.497 g/mL at 25 °C [2]
Refractive Index	-	n _{20/D} 1.451 [2]
Solubility	-	Insoluble in water

Experimental Protocols

Synthesis of Methyl 2-bromopropanoate-d4

While a specific detailed protocol for the deuterated form is not readily available in the searched literature, a general synthesis would involve the esterification of 2-bromopropanoic acid-d4 with methanol or the bromination of methyl propanoate-d4. The synthesis of the non-deuterated analogue can be achieved by the direct addition of hydrogen bromide to methyl acrylate[\[3\]](#).


General Procedure for the Synthesis of Methyl 2-bromopropanoate (for reference):

A solution of washed and dried methyl acrylate in anhydrous ether is placed in a round-bottomed flask equipped with a drying tube and a gas inlet tube. The flask is cooled in an ice bath, and anhydrous hydrogen bromide is passed into the solution. After the addition is complete, the flask is allowed to stand at room temperature. The ether is then removed by distillation, and the residue is purified to yield methyl 2-bromopropanoate[\[3\]](#). For the synthesis of the d4 analogue, deuterated starting materials would be used.

Application 1: Initiator in Atom Transfer Radical Polymerization (ATRP)

Methyl 2-bromopropanoate is a commonly used initiator in ATRP, a controlled polymerization technique used to synthesize polymers with well-defined architectures.

Experimental Workflow for ATRP of Methyl Methacrylate (MMA):

[Click to download full resolution via product page](#)

Caption: Workflow for ATRP of MMA using Methyl 2-bromopropanoate as an initiator.

Detailed Protocol for ATRP of Methyl Methacrylate (MMA)[4]:

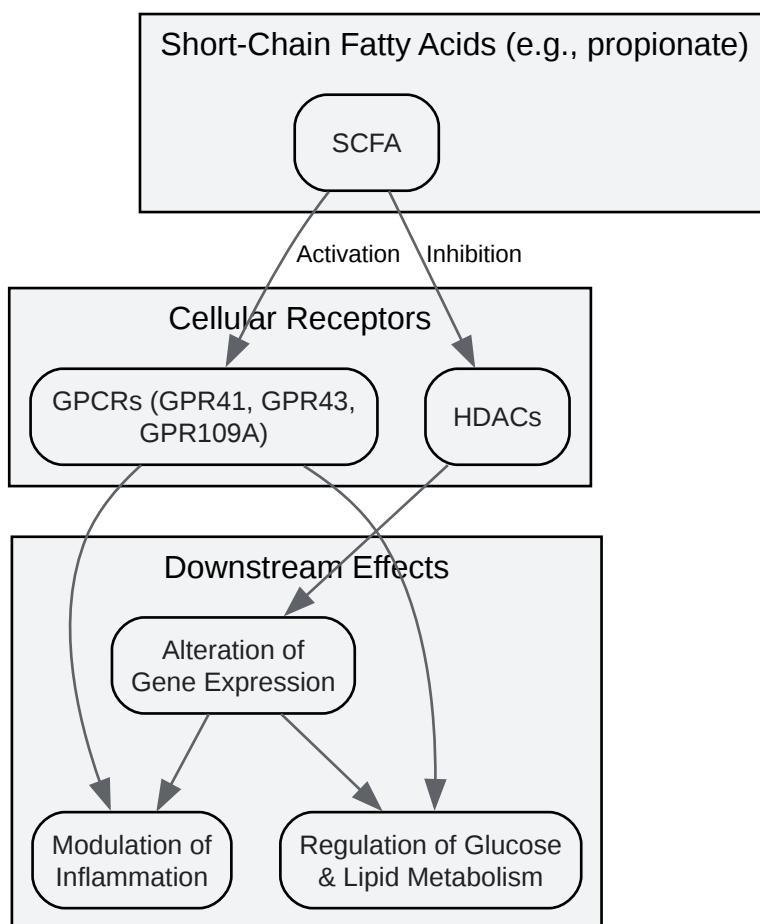
- To a flask equipped with a stirrer, add FeCl₂ (6.45×10^{-2} mol/L), isophthalic acid (1.29×10^{-1} mol/L), and DMF (3.23% v/v).
- Remove oxygen by applying three cycles of vacuum followed by nitrogen backfill.
- Stir the mixture at room temperature for 1 hour.
- Introduce MMA (9.1 mol/L) and methyl 2-bromopropionate (6.40×10^{-2} mol/L) via a syringe.
- Immerse the flask in an oil bath preheated to 80 °C.
- Allow the reaction to proceed for the desired time (e.g., 5 hours).
- Stop the reaction and analyze the resulting polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Application 2: Precursor for the Synthesis of 2-[¹⁸F]Fluoropropionic Acid

Methyl 2-bromopropanoate is a key precursor in the synthesis of 2-[¹⁸F]Fluoropropionic Acid (¹⁸F)FPA), a positron emission tomography (PET) tracer used for imaging fatty acid metabolism.[2][5][6]

General Radiosynthesis Protocol for ¹⁸F)FPA[5]:

The synthesis of racemic ¹⁸F)FPA is typically a two-step process:


- Radiolabeling: No-carrier-added ¹⁸F)fluoride is reacted with methyl 2-bromopropanoate. This is a nucleophilic substitution reaction where the bromide is replaced by the ¹⁸F)fluoride.
- Hydrolysis: The resulting methyl 2-[¹⁸F]fluoropropanoate is then hydrolyzed to yield ¹⁸F)FPA.

The final product is purified and formulated in saline for injection. This process typically yields the radiotracer with a non-decay corrected yield of 20-30% and high radiochemical purity (>99%).[5]

Signaling Pathways in Drug Development

The end product of one of the key applications of methyl 2-bromopropanoate, 2-[¹⁸F]FPA, is an analog of short-chain fatty acids (SCFAs). SCFAs are known to play significant roles in cellular signaling, particularly in inflammation, glucose, and lipid metabolism.[7][8][9] The primary signaling mechanisms for SCFAs involve the activation of G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and the inhibition of histone deacetylases (HDACs).[9][10]

Signaling Pathways of Short-Chain Fatty Acids:

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways of short-chain fatty acids.

By using $[^{18}\text{F}]$ FPA in PET imaging, researchers can non-invasively study the *in vivo* effects of drugs on fatty acid metabolism and related signaling pathways, which is crucial in the development of therapies for metabolic disorders, cardiovascular diseases, and cancer.[\[11\]](#)[\[12\]](#) [\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. 2-[18F]Fluoropropionic Acid PET Imaging of Doxorubicin-induced Cardiotoxicity - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in
Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain
Communication [frontiersin.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Pet Scans Can Monitor Fatty Acid Metabolism Diseases And Their Devastating Effects
On The Heart | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 13. PET imaging of glucose and fatty acid metabolism for NAFLD patients. | UCSF Helen
Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- To cite this document: BenchChem. [Technical Guide: Methyl 2-bromopropanoate-d4].
BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b12401546#cas-number-for-methyl-2-bromopropanoate-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com